molecular formula C13H9Cl2NO B1455149 5-(3,5-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-44-3

5-(3,5-Dichlorobenzoyl)-2-methylpyridine

Cat. No. B1455149
M. Wt: 266.12 g/mol
InChI Key: DSJLQUZIIZADLH-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . It’s a derivative of benzoyl chloride, which is known for its applications in the synthesis of various benzamide derivatives .


Synthesis Analysis

3,5-Dichlorobenzoyl chloride can be synthesized from 3,5-dichlorobenzonitrile . The process involves reactions with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . Another method involves the chlorination of benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification reaction to obtain 3,5-dichlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 3,5-dichlorobenzoyl chloride has been established by X-ray crystallography . The compound crystallizes in triclinic space group Pī .


Chemical Reactions Analysis

3,5-Dichlorobenzoyl chloride reacts with arylamine compounds to afford a series of dichlorobenzamide derivatives . This reaction is performed in N,N′-dimethylformamide solution at 60 °C .


Physical And Chemical Properties Analysis

3,5-Dichlorobenzoyl chloride is a solid with a molecular weight of 209.46 . It has a boiling point of 135-137 °C/25 mmHg and a melting point of 28 °C .

Scientific Research Applications

1. Synthesis of Dichlorobenzamide Derivatives

  • Summary of Application : The compound is used in the synthesis of a series of dichlorobenzamide derivatives. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
  • Methods of Application : The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
  • Results or Outcomes : The structures of compounds 4 and 6 were established by X-ray crystallography .

2. Synthesis of Pesticides, Medicines, and Dyes

  • Summary of Application : 3,5-Dichlorobenzoyl chloride is an important intermediate in the production of pesticides, medicines, and dyes .
  • Methods of Application : In pesticide production, pesticides can be prepared by benzoic acid reaction. In the field of medicine, headache drugs and antidiuretic hormone drugs can be prepared .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

3,5-Dichlorobenzoyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(3,5-dichlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLQUZIIZADLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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